molecular formula C36H18O4 B606672 19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione CAS No. 6424-76-6

19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione

Cat. No.: B606672
CAS No.: 6424-76-6
M. Wt: 514.536
InChI Key: YSQTVHQHQMTBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinaphtho(1’,2’,3’:3,4;3’‘,2’‘,1’':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro- is a complex organic compound known for its unique structural properties.

Preparation Methods

The synthesis of Dinaphtho(1’,2’,3’:3,4;3’‘,2’‘,1’':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro- involves multiple steps, typically starting with the preparation of the naphthalene and perylene precursors. These precursors undergo a series of reactions, including cyclization and oxidation, to form the final compound. Industrial production methods often involve optimizing these reactions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dinaphtho(1’,2’,3’:3,4;3’‘,2’‘,1’':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Dinaphtho(1’,2’,3’:3,4;3’‘,2’‘,1’':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro- can be compared with other similar compounds, such as:

These comparisons highlight the unique structural and functional properties of Dinaphtho(1’,2’,3’:3,4;3’‘,2’‘,1’':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro-, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

6424-76-6

Molecular Formula

C36H18O4

Molecular Weight

514.536

IUPAC Name

19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione

InChI

InChI=1S/C36H18O4/c37-35-21-7-3-1-5-17(21)25-15-27-33-31-19(9-11-23(35)29(25)31)20-10-12-24-30-26(18-6-2-4-8-22(18)36(24)38)16-28(34(33)32(20)30)40-14-13-39-27/h1-12,15-16H,13-14H2

InChI Key

YSQTVHQHQMTBHP-UHFFFAOYSA-N

SMILES

C1COC2=C3C4=C(C=CC5=C4C(=C2)C6=CC=CC=C6C5=O)C7=C8C3=C(O1)C=C9C8=C(C=C7)C(=O)C1=CC=CC=C19

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. 71200

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione
Reactant of Route 2
Reactant of Route 2
19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione
Reactant of Route 3
Reactant of Route 3
19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione
Reactant of Route 4
Reactant of Route 4
19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione
Reactant of Route 5
19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione
Reactant of Route 6
19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione

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